molecular formula C9H15NO3 B13283019 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13283019
M. Wt: 185.22 g/mol
InChI Key: LDFMZBGNKOYLRA-UHFFFAOYSA-N
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Description

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C9H15NO3 It features a furan ring, an amino group, and a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of furan derivatives with appropriate amines and diols. One common method involves the reaction of 2-acetylfuran with ethylamine, followed by reduction and subsequent reaction with propane-1,3-diol under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and improve yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Ethers and esters.

Scientific Research Applications

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino group can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Furan-2-yl)methyl]amino}ethanol
  • 2-{[1-(Furan-2-yl)ethyl]amino}ethanol
  • 2-{[1-(Furan-2-yl)methyl]amino}propane-1,3-diol

Uniqueness

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C9H15NO3/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3

InChI Key

LDFMZBGNKOYLRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC(CO)CO

Origin of Product

United States

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